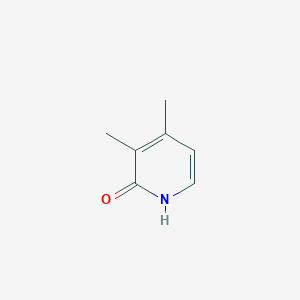

3,4-Dimethylpyridin-2(1H)-one

Description

Significance of Pyridin-2(1H)-one Heterocycles in Synthetic Chemistry and Related Disciplines

Pyridin-2(1H)-one and its derivatives are a class of six-membered heterocyclic compounds that are considered privileged scaffolds in drug discovery. nih.govrsc.org This significance stems from their structural features, including a tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating in both solid and solution phases. nih.gov This characteristic allows them to act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition and binding to biological targets. nih.govrsc.orgnih.gov

The versatility of the pyridin-2(1H)-one core makes it a valuable building block in organic synthesis. iipseries.org Its structure can be readily modified, allowing for the manipulation of physicochemical properties such as polarity, lipophilicity, and metabolic stability. rsc.orgnih.gov This adaptability has led to its wide application in fragment-based drug design, the creation of biomolecular mimetics, and as kinase hinge-binding motifs. nih.gov Furthermore, pyridin-2(1H)-ones serve as bioisosteres for a range of other cyclic structures like amides, phenols, and various nitrogen-containing heterocycles, enabling chemists to fine-tune the properties of molecules for enhanced biological activity. nih.govrsc.orgnih.gov The development of efficient synthetic methodologies, particularly multicomponent reactions (MCRs), has provided streamlined access to libraries of diversely substituted pyridin-2(1H)-ones, furthering their application in medicinal chemistry. nih.govrsc.orgresearchgate.net

The broad spectrum of biological activities associated with this scaffold includes antitumor, antimicrobial, anti-inflammatory, and antiviral effects. nih.gov This wide-ranging bioactivity underscores the importance of the pyridin-2(1H)-one framework in the development of new therapeutic agents. nih.govnih.gov

Overview of Research Trajectories for 3,4-Dimethylpyridin-2(1H)-one and its Structural Analogues

Research involving pyridin-2(1H)-one analogues has been extensive, with a focus on exploring how different substitution patterns on the pyridone ring influence biological activity. A significant area of investigation has been the synthesis of 3,4-disubstituted and 3,5-disubstituted pyridin-2(1H)-ones. For instance, research programs have identified the 4-amino-3-carboxamide disubstituted pyridine-2(1H)-one motif as a valuable starting point for developing kinase inhibitors. beilstein-journals.org

While specific research exclusively focused on this compound is not extensively documented in the provided results, the research on its structural analogues provides clear trajectories. The general trend involves the synthesis of polysubstituted pyridin-2(1H)-ones to establish structure-activity relationships (SAR) for various therapeutic targets. nih.govrsc.org For example, modifications of the substituents at the C3 and C5 positions of the pyridinone ring have been explored for their analgesic properties. nih.gov

Another significant research trajectory is the use of dihydropyridin-2(1H)-ones as versatile intermediates for the synthesis of more complex heterocyclic systems. mdpi.comnih.govresearchgate.net These building blocks, often synthesized through multicomponent reactions, can be further modified to create a variety of biologically active molecules. mdpi.comnih.gov The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which share a similar substitution pattern, is a well-established field, indicating a strong precedent for the synthetic exploration of related structures like this compound. rsc.orgclockss.orgnih.goveurekaselect.com

Strategic Research Objectives and Scope of Investigation for this compound

Based on the broader context of pyridin-2(1H)-one research, the strategic objectives for the investigation of this compound can be outlined. A primary objective would be the development of efficient and scalable synthetic routes to access this specific compound. This could involve adapting existing multicomponent reaction methodologies or developing novel synthetic pathways.

A second key objective would be to use this compound as a scaffold for the creation of a chemical library. By introducing a variety of functional groups at other positions of the pyridone ring, researchers can explore the chemical space around this core structure. This library could then be screened against a range of biological targets to identify potential lead compounds for drug discovery.

The scope of investigation would also include a thorough exploration of the compound's potential as a synthetic intermediate. Research could focus on using this compound as a starting material for the synthesis of more complex, fused heterocyclic systems. This aligns with the established utility of dihydropyridin-2(1H)-ones as building blocks. mdpi.comnih.govresearchgate.net Furthermore, a comparative study of the biological activities of this compound against its various structural analogues would be crucial for establishing a comprehensive structure-activity relationship and identifying the key structural features necessary for desired biological effects.

Interactive Data Tables

Below are data tables summarizing key aspects of pyridin-2(1H)-one research.

Table 1: Biological Activities of Pyridin-2(1H)-one Derivatives

| Biological Activity | Reference |

|---|---|

| Antitumor | nih.govnih.gov |

| Antimicrobial | rsc.orgnih.gov |

| Anti-inflammatory | nih.gov |

| Antiviral | nih.govnih.gov |

| Analgesic | nih.gov |

| Cardiotonic | nih.govnih.gov |

Table 2: Synthetic Approaches to Pyridin-2(1H)-one Scaffolds

| Synthetic Method | Key Features | Reference |

|---|---|---|

| Multicomponent Reactions (MCRs) | Efficient, one-pot synthesis of diverse derivatives. | nih.govrsc.orgresearchgate.net |

| Vilsmeier-Haack Reaction | Direct synthesis of halogenated derivatives from acyclic precursors. | iipseries.org |

| Metal-Free [3+3] Annulation | Mild conditions, broad substrate tolerance. | mdpi.com |

| Skeletal Editing of Pyrimidines | Transformation of pyrimidine (B1678525) scaffolds into pyridines. | chinesechemsoc.org |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-8-7(9)6(5)2/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFYQQHJMMWTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36330-90-2 | |

| Record name | 3,4-Dimethylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dimethylpyridin 2 1h One and Its Derivatives

Classical and Multicomponent Approaches to the Pyridin-2(1H)-one Core

Classical synthetic strategies, often relying on the principles of condensation and cyclization, remain fundamental in constructing the pyridin-2(1H)-one scaffold. Multicomponent reactions (MCRs), in particular, offer an efficient and atom-economical approach to this heterocyclic system.

Biginelli-type Condensations for Dihydropyrimidin-2(1H)-ones

The Biginelli reaction, a well-established three-component condensation, traditionally yields dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335). mdpi.comnih.gov While not directly forming a pyridinone, the core structure of DHPMs is closely related, and the principles of this reaction are relevant to the synthesis of nitrogen-containing six-membered heterocycles. The reaction is typically acid-catalyzed and proceeds via a one-pot protocol, offering a straightforward route to highly functionalized cyclic ureas. mdpi.comnih.gov

The general Biginelli reaction involves the acid-catalyzed condensation of the reactants, leading to the formation of the dihydropyrimidine ring. Various catalysts and solvent systems have been developed to improve the efficiency and scope of this reaction. mdpi.com

Cyclocondensation Reactions in Pyridin-2(1H)-one Formation

Cyclocondensation reactions are a cornerstone in the synthesis of pyridin-2(1H)-ones. These reactions typically involve the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amine source, often ammonia or an ammonium salt, to form the heterocyclic ring.

A prevalent method for synthesizing polysubstituted 3,4-dihydropyridin-2(1H)-ones involves a four-component reaction. nih.gov This approach utilizes a β-ketoester (such as methyl acetoacetate), an aromatic aldehyde, Meldrum's acid, and ammonium acetate (B1210297). nih.gov The reaction proceeds through a cascade of condensation, addition, and cyclization steps to afford the desired dihydropyridone derivatives in high yields. nih.gov The use of a heterogeneous acid catalyst, such as silica-supported sulfonic acid (SiO2-Pr-SO3H), under solvent-free conditions presents an environmentally benign and efficient protocol. nih.gov

| Aldehyde | β-Ketoester | Catalyst | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Methyl acetoacetate | SiO2-Pr-SO3H | 140°C, Solvent-free | 4-(phenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridin-2(1H)-one | 95 | nih.gov |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | SiO2-Pr-SO3H | 140°C, Solvent-free | 4-(4-chlorophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridin-2(1H)-one | 92 | nih.gov |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | SiO2-Pr-SO3H | 140°C, Solvent-free | 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridin-2(1H)-one | 96 | nih.gov |

This table presents data for the synthesis of 3,4-dihydropyridin-2(1H)-one derivatives, which are structurally related to 3,4-Dimethylpyridin-2(1H)-one.

Annulation Strategies for Pyridin-2(1H)-one Ring Systems

Annulation strategies provide another versatile route to the pyridin-2(1H)-one core by constructing the ring onto a pre-existing fragment. These methods often involve the reaction of enamines or related species with α,β-unsaturated carbonyl compounds or their equivalents.

One such strategy involves the aza-annulation of enamines. In this approach, an immobilized enamine, prepared from the reaction of a primary amine with a propynoic acid derivative or a ketone, is reacted with an α,β-unsaturated acid anhydride or acid. nih.gov This solid-phase synthesis allows for the efficient construction of 1,2,3,4-tetrahydro-2-pyridones. nih.gov Another annulation approach is the self-[3+2] annulation reaction of pyridinium (B92312) salts, which has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org

Transition Metal-Catalyzed Syntheses of this compound Scaffolds

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, including heterocyclic compounds. Palladium and rhodium-based catalytic systems have proven particularly effective for the construction and functionalization of the pyridin-2(1H)-one scaffold.

Palladium-Mediated Cross-Coupling Reactions for Substituted Pyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been extensively used in the synthesis of substituted pyridines. nih.gov These reactions typically involve the coupling of a halide or triflate with an organoboron reagent in the presence of a palladium catalyst and a base. nih.gov While direct synthesis of the pyridinone ring via cross-coupling is less common, these methods are invaluable for introducing substituents onto a pre-formed pyridone core, thereby accessing a wide range of derivatives.

The efficiency of these couplings is often dependent on the nature of the phosphine ligand coordinated to the palladium center. Bulky and electron-rich dialkylbiaryl phosphine ligands have been shown to significantly enhance the rate and scope of Suzuki-Miyaura reactions, enabling the coupling of challenging substrates like aryl chlorides and hindered systems. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Reference |

| Aryl Bromides/Chlorides | Aryl/Heteroaryl Boronic Acids | Pd(OAc)2 / SPhos | Biaryl/Heteroaryl compounds | nih.gov |

| Bromo-substituted quinazolines | Boronic acid pinacol ester of 1,3,4-thiadiazole | Pd(dppf)Cl2 | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | mdpi.com |

This table illustrates the general applicability of palladium-catalyzed cross-coupling for the synthesis of substituted aromatic and heteroaromatic compounds, a strategy applicable to pyridone derivatives.

Rhodium-Catalyzed C-H Bond Functionalization and Rearrangements

Rhodium-catalyzed C-H bond functionalization has emerged as a powerful strategy for the direct introduction of functional groups into organic molecules, including the synthesis of pyridones. nih.govnih.gov These reactions proceed via a directed C-H activation mechanism, where a directing group on the substrate coordinates to the rhodium catalyst, positioning it for the selective cleavage of a specific C-H bond.

The synthesis of pyridones can be achieved through the coupling of acrylamides and alkynes catalyzed by a rhodium(III) complex. nih.gov The reaction is believed to proceed through C-H activation of the acrylamide, followed by alkyne insertion and reductive elimination to form the pyridone ring. The use of a bulky cyclopentadienyl ligand, such as 1,3-di-tert-butylcyclopentadienyl (Cpt), on the rhodium center has been shown to improve the regioselectivity of the alkyne insertion. nih.gov

| Acrylamide | Alkyne | Rhodium Catalyst | Oxidant | Product | Yield (%) | Reference |

| N-methoxy-N-methylacrylamide | Phenylacetylene | [Cp*RhCl2]2 | Cu(OAc)2 | 3,4-diphenyl-1-methoxy-1H-pyridin-2-one | 70 | nih.gov |

| N-methoxyacrylamide | 1-phenyl-1-propyne | CptRh(MeCN)32 | Cu(OAc)2 | 3-methyl-4-phenyl-1-methoxy-1H-pyridin-2-one | 85 | nih.gov |

This table provides examples of rhodium-catalyzed pyridone synthesis, demonstrating the potential of this methodology for accessing substituted pyridone cores.

Copper-Catalyzed Cyclizations and C-N Bond Formations

Copper catalysis has emerged as a powerful tool for the construction of nitrogen-containing heterocycles through cyclization and carbon-nitrogen (C-N) bond formation reactions. These methods are valued for the relatively low cost and toxicity of copper compared to other transition metals. In the context of pyridin-2(1H)-one synthesis, copper catalysts facilitate key bond-forming events that assemble the heterocyclic ring.

One prominent strategy involves the intramolecular cyclization of suitable acyclic precursors. Copper-catalyzed C-N cross-coupling reactions, an evolution of the Ullmann condensation, are instrumental in this regard. For instance, a suitably functionalized δ-keto-alkenoic acid derivative can undergo intramolecular amination where a copper catalyst promotes the formation of the crucial N-C(6) bond of the pyridinone ring.

Recent advancements have focused on copper-catalyzed borylative cyclizations, which can create complex heterocyclic systems with high stereocontrol. nih.gov While often applied to other N-heterocycles like indolines and quinazolinones, the principles are adaptable to pyridinone synthesis. nih.gov This process involves the intramolecular addition of an organocopper intermediate to a C=N or C=O bond, which can be a key step in forming the pyridinone core. nih.gov Furthermore, copper-catalyzed methods have been developed for C–H activation followed by intramolecular amidation, providing an efficient route to cyclic amides (lactams), the core structure of pyridin-2(1H)-ones. rsc.org

Table 1: Examples of Copper-Catalyzed Reactions for N-Heterocycle Synthesis

| Catalyst/Ligand | Substrate Type | Product Type | Key Transformation | Ref. |

|---|---|---|---|---|

| Cu(I) / Chiral Phosphine Ligand | Olefinic amides | Pyrroloquinazolinones | Enantioselective borylative cyclization | nih.gov |

| Cu(I) | 2-Halobenzaldehydes and acetamide | Quinazolines | Cascade cyclization/hydrodehalogenation | rsc.org |

| Cu(OTf)₂ | Benzonitrile and Reformatsky reagents | 3,4-dihydropyridin-2(1H)-ones | Blaise reaction and cyclization | nih.gov |

Ruthenium-Mediated Transformations

Ruthenium catalysts offer unique reactivity for synthesizing heterocyclic compounds, including pyridinones and their derivatives. These transformations often involve C-H activation, cycloisomerization, or multicomponent reactions, providing efficient pathways to the desired products.

One notable application is the ruthenium-catalyzed cycloisomerization of 3-azadienynes. This process allows for the conversion of linear N-vinyl or N-aryl amides into substituted pyridines and quinolines, respectively. researchgate.net The reaction proceeds through the formation of trimethylsilyl alkynyl imines, followed by a ruthenium-catalyzed protodesilylation and subsequent cycloisomerization to furnish the aromatic azaheterocycle. researchgate.net

Additionally, ruthenium complexes have been successfully employed in intramolecular C-H amidation reactions. For example, [Ru(p-cymene)(l-proline)Cl] has been shown to catalyze the cyclization of 1,4,2-dioxazol-5-ones to form dihydroquinolin-2-ones in high yields. nih.gov This transformation occurs via a formal intramolecular arene C(sp²)-H amidation, where the ruthenium catalyst facilitates the formation of a nitrenoid intermediate that attacks an aromatic C-H bond. nih.gov This strategy provides a direct method for constructing the lactam ring found in pyridin-2(1H)-one analogs. Ruthenium(III) chloride is also an effective catalyst for the three-component Biginelli reaction to produce 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions, showcasing the versatility of ruthenium in multicomponent strategies. organic-chemistry.org

Table 2: Ruthenium-Mediated Synthesis of N-Heterocycles

| Catalyst | Reactants | Product Type | Key Transformation | Ref. |

|---|---|---|---|---|

| [Ru(p-cymene)(l-proline)Cl] | 1,4,2-Dioxazol-5-ones | Dihydroquinolin-2-ones | Intramolecular Arene C(sp²)-H Amidation | nih.gov |

| Ruthenium complex | N-vinyl/N-aryl amides | Pyridines/Quinolines | Protodesilylation and cycloisomerization | researchgate.net |

Photoredox Catalysis in Pyridin-2(1H)-one Synthesis

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the formation of reactive intermediates under exceptionally mild conditions. princeton.edu This approach utilizes photocatalysts, such as ruthenium or iridium polypyridyl complexes and organic dyes, to convert light energy into chemical energy, initiating single-electron transfer (SET) processes. mdpi.comacs.org

In the synthesis of pyridin-2(1H)-ones and related heterocycles, photoredox catalysis provides novel pathways for bond formation. For instance, it can be used to generate carbon- or nitrogen-centered radicals that can participate in cyclization reactions. The oxidative or reductive quenching of a photocatalyst by a suitable precursor can initiate a cascade of events leading to the target molecule. nih.gov A photoredox-catalyzed aza-Henry reaction, for example, demonstrates the generation of an amine radical cation which can lead to the formation of new C-N bonds. princeton.edu

While direct examples for this compound might be specific, the general strategies are applicable. For example, a photoredox-mediated radical cascade annulation of 1,6-enynes has been developed to produce various complex polycyclic compounds. nih.gov This type of radical-based cyclization, initiated by light, represents a modern approach to constructing the core rings of molecules like pyridinones. These methods often avoid the need for harsh reagents or high temperatures, aligning with the goals of green chemistry.

Table 3: Applications of Photoredox Catalysis in Heterocycle Synthesis

| Photocatalyst | Reaction Type | Intermediate Species | Product Class | Ref. |

|---|---|---|---|---|

| Eosin Y | Oxidative Cyclization | β-ketoenamine | 2,4,6-Trisubstituted Pyridines | semanticscholar.org |

| Organic Dyes | Radical Cascade Annulation | β-oxyvinyl radical | Polycyclic compounds | nih.gov |

| Iridium complex | Asymmetric C-C bond formation | Radical species | 1,2-amino alcohols | acs.org |

Development of Atom-Economical and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. Atom economy, which measures the efficiency of a reaction in incorporating material from the reactants into the final product, is a key metric. Sustainable protocols also emphasize the use of non-toxic reagents, renewable feedstocks, solvent-free conditions, and energy efficiency.

For the synthesis of pyridin-2(1H)-one derivatives, this translates to the development of one-pot, multicomponent reactions that minimize waste by forming multiple bonds in a single operation. The Biginelli reaction, catalyzed by RuCl₃ under solvent-free conditions, is an example of a more sustainable approach to related dihydropyrimidinones. organic-chemistry.org Similarly, protocols that utilize alcohols directly instead of the corresponding aldehydes are considered greener alternatives, as they avoid a separate oxidation step and reduce waste. mdpi.com An efficient, eco-friendly synthesis of 3,4-dihydropyrimidin-2(1H)-ones from alcohols has been reported using reusable heteropolyanion-based ionic liquids under microwave irradiation. mdpi.com

The concept of atom economy is exemplified in reactions like [3+3] cycloadditions or intramolecular cyclizations where all or most of the atoms of the starting materials are incorporated into the product. researchgate.netmdpi.com The development of catalytic systems that can be recovered and reused is another cornerstone of sustainable synthesis. mdpi.com As synthetic chemistry advances, the focus will continue to shift towards designing pathways for compounds like this compound that are not only efficient and high-yielding but also environmentally benign.

Chemical Reactivity and Mechanistic Aspects of 3,4 Dimethylpyridin 2 1h One Analogues

Electrophilic and Nucleophilic Transformations on the Pyridin-2(1H)-one Ring

The pyridin-2(1H)-one ring exhibits a distinct reactivity pattern towards electrophiles and nucleophiles, which differs from its aromatic counterpart, pyridine (B92270). Due to the electronegative nitrogen and the carbonyl group, the ring is generally less susceptible to electrophilic aromatic substitution than benzene (B151609). wikipedia.org However, the presence of activating groups can facilitate such reactions. For instance, studies on substituted 3-(1,3-benzothiazol-2-ylsulfanyl)pyridin-2(1H)-ones have demonstrated successful bromination and nitration reactions. researchgate.netexlibrisgroup.com

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C4 and C6 positions. clockss.org This behavior is characteristic of the pyran-2-one ring system, which can be a precursor to pyridinones. clockss.org Furthermore, substituents on the ring can be readily exchanged via nucleophilic substitution. A notable example is the substitution of a bromine atom at the 5-position of a 3,4-dimethylpyridin-2(1H)-one analogue by various nucleophiles, including amines, thiols, or alkoxides. This highlights the utility of halogenated pyridinones as versatile intermediates for further functionalization.

The reactivity can be summarized as follows:

Electrophilic Substitution: Generally less reactive than benzene, but can occur with activating groups present. Reactions like nitration and halogenation are possible on substituted pyridinone rings. wikipedia.orgresearchgate.netexlibrisgroup.com

Nucleophilic Attack: The ring is susceptible to nucleophilic attack, often leading to ring-opening or substitution, particularly at positions C2, C4, and C6. clockss.org

Nucleophilic Substitution: Halogen substituents, such as bromine at C5, can be displaced by a variety of nucleophiles, enabling the synthesis of diverse derivatives.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a powerful means to construct the pyridin-2(1H)-one ring from various acyclic precursors. Several synthetic strategies leverage this approach:

From Amides of β-Enamino Ketones: The intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in basic media leads to the formation of 3-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net

From N-3-Oxoalkylchloroacetamides: Triphenylphosphonium and pyridinium (B92312) derivatives of N-3-oxoalkylchloroacetamides can undergo intramolecular cyclization to yield 5,6-dihydropyridin-2(1H)-ones and 2-pyridones. rsc.org

From Cyclopropane (B1198618) Derivatives: A tandem reaction involving Knoevenagel condensation, nucleophilic ring-opening of a 1-acetyl-1-carbamoyl cyclopropane, and subsequent intramolecular cyclization provides an efficient, one-pot synthesis of fully substituted pyridin-2(1H)-ones. rsc.orglnu.edu.cn A similar pathway using the Vilsmeier-Haack reaction on these cyclopropane precursors has also been developed. nih.gov

In addition to cyclization, rearrangement reactions offer novel pathways to functionalized pyridinone structures. A notable example is the aza-semipinacol-type rearrangement observed during the synthesis of bromo- and iodo-substituted 2-pyridones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones. nih.gov This process involves the transfer of a benzyl (B1604629) group from the C6 to the C5 position, leading to unique substitution patterns that are difficult to access through other methods. nih.gov

Exploration of Tautomeric Equilibria in Pyridin-2(1H)-one Systems

Pyridin-2(1H)-one and its analogues exist as an equilibrium mixture of two tautomeric forms: the lactam (keto) form, pyridin-2(1H)-one, and the lactim (enol or hydroxy) form, 2-hydroxypyridine (B17775). wikipedia.org This tautomerism is a defining characteristic of the pyridinone system and significantly influences its chemical and physical properties.

The position of the equilibrium is highly sensitive to the surrounding environment, particularly the solvent. wuxibiology.comstackexchange.com

In the Gas Phase: The 2-hydroxypyridine (lactim) tautomer is generally more stable. stackexchange.com

In Solution: The pyridin-2(1H)-one (lactam) tautomer typically predominates, especially in polar solvents like water and alcohols. stackexchange.com This stabilization is attributed to the ability of the lactam form to participate in strong hydrogen bonding interactions with polar solvent molecules. wuxibiology.comstackexchange.com In nonpolar solvents such as cyclohexane, the energy difference between the tautomers is much smaller. wuxibiology.com

Substituents on the pyridine ring also modulate the tautomeric balance. Electron-withdrawing groups, such as a bromine atom at the C5-position, tend to stabilize the lactam form by reducing the electron density on the nitrogen atom, which disfavors protonation of the carbonyl oxygen. Conversely, electron-donating methyl groups can influence the equilibrium through electronic effects. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool used to study this equilibrium, as the protons in each tautomer exhibit distinct chemical shifts.

| Solvent | Equilibrium Constant (Keq = [Pyridone]/[Hydroxypyridine]) | Predominant Form | Reference |

| Gas Phase | ~0.4 | 2-Hydroxypyridine | stackexchange.com |

| Cyclohexane | 1.7 | 2-Pyridone (slight) | wuxibiology.com |

| Chloroform | 9.1 | 2-Pyridone | wuxibiology.com |

| Acetonitrile | 24 | 2-Pyridone | wuxibiology.com |

| Water | ~3162 (logK = 3.5) | 2-Pyridone | stackexchange.com |

Detailed Mechanistic Investigations of Synthetic Pathways

Understanding the detailed mechanisms of reactions involving pyridin-2(1H)-one analogues is crucial for optimizing existing synthetic methods and designing new ones. This involves analyzing the catalytic cycles of metal-mediated reactions and elucidating the pathways of fundamental processes like proton transfer.

Many modern syntheses of functionalized pyridinones rely on transition metal catalysis. The mechanisms of these reactions are often described by a catalytic cycle involving a series of elementary steps.

Palladium-Catalyzed Reactions: The catalytic cycle for Pd-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction, typically involves three key steps: (1) Oxidative Addition , where the Pd(0) catalyst inserts into an aryl halide bond to form a Pd(II) intermediate; (2) Migratory Insertion of an alkene or other coupling partner into the palladium-carbon bond; and (3) Reductive Elimination , where the final product is released, and the Pd(0) catalyst is regenerated. rsc.orgresearchgate.net

Rhodium-Catalyzed Reactions: Rh(III)-catalyzed C-H activation and annulation reactions often begin with a cyclometalation step, where the catalyst coordinates to a directing group on the substrate and activates a C-H bond to form a rhodacycle intermediate. rsc.org This is followed by migratory insertion of an alkyne or alkene and subsequent reductive elimination to furnish the product and regenerate the active Rh(III) species. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are also widely used. For example, in the synthesis of imidazo[1,2-a]pyridines, a plausible mechanism involves the coordination of the pyridine ring to a Cu(I) or Cu(II) complex, which is then oxidized to a Cu(III) intermediate. beilstein-journals.org Reductive elimination from this high-valent copper species yields the final product. beilstein-journals.org

Proton transfer is the fundamental process underlying the tautomerization of pyridin-2(1H)-one. researchgate.netacs.org Theoretical studies using density functional theory (DFT) have provided detailed insights into the energetics and pathways of this reaction. pku.edu.cnresearchgate.net

Four primary pathways for the proton transfer between the 2-hydroxypyridine (enol) and pyridin-2(1H)-one (keto) forms have been investigated: pku.edu.cnresearchgate.net

Direct Intramolecular Transfer: The direct shift of the proton from the oxygen to the nitrogen within a single molecule. This process has a very high activation energy barrier and is therefore kinetically unfavorable. pku.edu.cnresearchgate.net

Water-Assisted Transfer: A single water molecule can act as a "proton shuttle," simultaneously accepting a proton from the hydroxyl group and donating a proton to the ring nitrogen via a cyclic transition state. wuxibiology.compku.edu.cn This pathway dramatically lowers the activation barrier compared to the direct transfer. acs.orgpku.edu.cn

Dimer-Assisted Transfer (Self-Association): Two pyridinone molecules can form a hydrogen-bonded dimer. A concerted double-proton transfer within this dimer provides a low-energy pathway for tautomerization. pku.edu.cnresearchgate.net

Intermolecular Transfer via Complex: A complex formed between the hydroxy and keto tautomers can also facilitate proton transfer with a relatively low activation energy. pku.edu.cnresearchgate.net

The key finding from these studies is that the presence of a "proton shuttle," whether it be a water molecule or another pyridinone molecule, is crucial for facilitating the tautomerization by providing a lower energy reaction coordinate through the formation of hydrogen-bonded complexes. pku.edu.cnresearchgate.netnih.gov

| Proton Transfer Pathway | Calculated Activation Energy (kJ·mol⁻¹) | Reference |

| (a) Intramolecular | 137.2 | pku.edu.cnresearchgate.net |

| (b) Water-Assisted | 38.7 | pku.edu.cnresearchgate.net |

| (c) Double-Proton Transfer in Dimer | 2.6 | pku.edu.cnresearchgate.net |

| (d) Intermolecular via Hy-Py Complex | 17.3 | pku.edu.cnresearchgate.net |

Intermediates Identification and Characterization

The elucidation of reaction mechanisms for analogues of this compound heavily relies on the successful identification and characterization of transient species or intermediates. These intermediates provide a snapshot of the reaction pathway, allowing for a deeper understanding of bond formation and cleavage events. Various analytical techniques are employed to characterize these species, including Thin-Layer Chromatography (TLC) for monitoring reaction progress, and spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation. solubilityofthings.com

A notable example involves the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine, a close analogue. The process starts with 2-amino-3,5-dibromo-4-methylpyridine. An initial reaction yields an intermediate, (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (Compound of Formula IV), which is then reacted with a methyl zinc compound in the presence of a nickel catalyst. This step forms a second key intermediate, (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide (Compound of Formula V), before the final product is obtained through hydrolysis. google.com The successful isolation and characterization of these formimidamide intermediates are crucial for optimizing the reaction and confirming the regioselectivity of the methylation step. google.com

The characterization data for the final product of this synthesis, 5-bromo-3,4-dimethylpyridin-2-amine, is provided below.

| Compound | Technique | Solvent | Frequency | Chemical Shift (δ) / ppm |

| 5-bromo-3,4-dimethylpyridin-2-amine | ¹H NMR | CDCl₃ | 500 MHz | 8.02 (s, 1H), 4.34 (br s, 2H), 2.34 (s, 3H), 2.11 (s, 3H) |

| Data sourced from patent WO2024015825A1. google.com |

In other instances, highly reactive intermediates that cannot be isolated are proposed based on trapping experiments and theoretical calculations. For example, the tautomerization of 5-bromo-1,3-dimethylpyridin-2(1H)-one, another pyridinone analogue, is suggested to form a reactive benzyne (B1209423) intermediate. biosynth.com This electrophilic species can subsequently react with various nucleophiles or participate in cycloaddition reactions, and its existence is inferred from the final products formed. biosynth.com

Deuterium (B1214612) Labeling Studies for Mechanistic Elucidation

Deuterium labeling is a powerful tool in physical organic chemistry for probing the mechanisms of organic transformations involving pyridinone analogues. d-nb.info By selectively replacing hydrogen (protium) with its heavier isotope, deuterium, researchers can trace the fate of specific atoms throughout a reaction. This technique is particularly useful for identifying which C-H bonds are broken in the rate-determining step of a reaction, an observation known as the kinetic isotope effect. d-nb.info

Studies on the base-mediated deuteration of N-heteroarenes, including pyridine derivatives like 3,4-dimethylpyridine, have provided significant mechanistic insights. d-nb.info In these reactions, the position of deuterium incorporation reveals the site of deprotonation. For many substituted pyridines, deuteration occurs preferentially at the distal positions (those furthest from the heteroatom or substituents). d-nb.info Computational studies of the relative thermodynamic stability of the potential anionic intermediates often correlate well with the observed deuteration yields, supporting a mechanism that proceeds through a free anionic intermediate. d-nb.info The more stable the generated pyridine ring anion, the higher the deuterated yield observed experimentally. d-nb.info

Another area where deuterium labeling has been instrumental is in understanding the complex photochemical rearrangements of pyridines. For instance, vapor-phase phototransposition studies on dimethylpyridines utilize deuterium labeling to unravel the isomerization pathways. researchgate.net Irradiation of a specific deuterated pyridine isomer leads to a predictable distribution of deuterium in the resulting isomeric products. This distribution allows chemists to map the intricate series of events, which can include photocyclization to form intermediates like Dewar pyridines, followed by nitrogen migration around the ring and subsequent rearomatization to yield the isomerized product. researchgate.net

The insights gained from these labeling studies are not only of academic interest but also have practical applications. They are crucial for developing methodologies for the selective installation of deuterium, which can enhance the metabolic stability and pharmacokinetic profiles of drug candidates—a strategy that has led to the development of deuterated drugs. d-nb.info Furthermore, these methods are used to prepare stable isotopically labeled internal standards essential for quantitative bioanalysis using mass spectrometry. d-nb.info

Spectroscopic and Structural Elucidation Methodologies for Pyridin 2 1h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C). researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) in a ¹H NMR spectrum is indicative of the shielding or deshielding of a proton. libretexts.org For pyridin-2(1H)-one derivatives, the protons on the heterocyclic ring and the substituent methyl groups exhibit characteristic chemical shifts.

For 3,4-Dimethylpyridin-2(1H)-one, the expected ¹H NMR signals would include:

A signal for the N-H proton, which is often broad and can appear over a wide range of chemical shifts depending on the solvent and concentration.

Signals for the aromatic protons on the pyridinone ring.

Distinct signals for the two methyl groups at the C3 and C4 positions.

The exact chemical shifts and coupling patterns are influenced by the solvent and the presence of other functional groups.

Table 1: Representative ¹H NMR Data for Pyridin-2(1H)-one Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| This compound | - | - | Data not available | - |

| 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride | DMSO-d₆ | NH (pyridinone) | 11.82 | Singlet |

| Aromatic protons (C5, C3) | 7.97 | Singlet | ||

| Aminomethyl (CH₂NH₃⁺) | 5.97 | Singlet | ||

| Methine (C4) | 3.78 | Quartet | ||

| Methyl (C4) | 2.20 | Singlet | ||

| Methyl (C6) | 2.16 | Singlet |

This table is populated with data for a related compound due to the lack of specific data for this compound in the search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. ceitec.cz Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift is indicative of its bonding environment. libretexts.org For this compound, the ¹³C NMR spectrum would show signals for the carbonyl carbon (C2), the olefinic carbons of the ring, and the two methyl carbons. The carbonyl carbon typically resonates at a significantly downfield chemical shift (around 160-180 ppm).

Table 2: Representative ¹³C NMR Data for Pyridin-2(1H)-one Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| This compound | - | - | Data not available |

| 5-Bromo-3,4-dimethylpyridin-2(1H)-one | - | Lactam Carbonyl | ~165 |

This table includes generalized data for a related bromo-derivative as specific data for this compound was not found.

Advanced NMR Techniques for Stereochemical and Conformational Studies

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unambiguous structural assignment and for studying stereochemistry and conformation. ipb.pt

HMBC is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure. ipb.pt For instance, correlations between the methyl protons and the ring carbons in this compound would confirm the positions of the methyl groups.

NOESY experiments can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Infrared (IR) Spectroscopy is particularly useful for identifying characteristic functional groups. libretexts.org For this compound, the key IR absorption bands would include:

N-H stretching: A broad band typically in the region of 3200-3400 cm⁻¹, indicative of the amide N-H group.

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹, characteristic of the pyridinone carbonyl group.

C=C and C=N stretching: Bands in the 1500-1600 cm⁻¹ region.

C-H stretching: Bands for the aromatic and methyl C-H bonds, typically appearing just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy provides complementary information to IR spectroscopy. researchgate.net While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For pyridin-2(1H)-one derivatives, Raman spectra can be particularly informative for observing the symmetric vibrations of the ring system. acs.org The Se-Se stretching vibration in a diselenide derivative of a pyridinone, for example, was identified using Raman spectroscopy. mdpi.com

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Charge Transfer Phenomena

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org The absorption maxima (λ_max) and molar absorptivities (ε) provide insights into the electronic structure, conjugation, and potential for charge transfer within the molecule.

For pyridin-2(1H)-one systems, the UV-Vis spectrum is characterized by π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the ring and the solvent polarity. The presence of methyl groups on the pyridinone ring in this compound would be expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted parent compound due to their electron-donating inductive effect.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net It also provides information about the structure through the analysis of fragmentation patterns. For this compound (molecular formula C₇H₉NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. uni.lu

The fragmentation pattern in the mass spectrum can reveal characteristic losses of small molecules or radicals, which can be pieced together to deduce the structure of the parent ion. For instance, the loss of a methyl radical or a carbon monoxide molecule could be expected fragmentation pathways for this compound.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of pyridin-2(1H)-one compounds. While specific crystallographic data for this compound is not extensively reported in publicly available literature, the structural elucidation of closely related substituted pyridin-2(1H)-ones by XRD offers significant insights into the expected solid-state characteristics of this class of compounds.

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.govlibretexts.org The geometric arrangement of these spots provides information about the crystal's unit cell dimensions and symmetry (space group), while the intensities of the spots are used to determine the arrangement of atoms within the unit cell. nih.gov

Studies on various pyridin-2(1H)-one derivatives have successfully employed this technique to confirm their molecular structures and analyze their packing in the solid state. For instance, the crystal structures of several substituted pyridin-2(1H)-ones have been determined, revealing key structural features. nih.govbutlerov.comresearchgate.net

A notable example is the X-ray diffraction study of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound structurally similar to this compound. butlerov.com The analysis of its crystal structure, along with its derivatives, provided detailed information on bond lengths, valence and torsion angles, and the influence of hydrogen bonds on the molecular packing within the crystal. butlerov.com

In the solid state, pyridin-2(1H)-ones typically exhibit a planar or near-planar ring system. The crystal packing is often stabilized by intermolecular hydrogen bonds, particularly involving the N-H and C=O groups of the pyridinone ring. These interactions can lead to the formation of dimers or extended supramolecular architectures.

The type of crystallographic data obtained from an XRD analysis is summarized in the following table, which presents hypothetical data for a representative pyridin-2(1H)-one derivative based on published studies of similar compounds. mdpi.commdpi.com

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Substituted Pyridin-2(1H)-one.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₉NO |

| Formula Weight | 123.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45(2) |

| b (Å) | 14.12(3) |

| c (Å) | 12.25(3) |

| α (°) | 90 |

| β (°) | 98.5(1) |

| γ (°) | 90 |

| Volume (ų) | 1445(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.41 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| F(000) | 528 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.0 |

| Reflections collected | 6150 |

| Independent reflections | 3050 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

Furthermore, the detailed molecular geometry, including bond lengths and angles, can be precisely determined. The table below illustrates typical bond lengths for the pyridin-2(1H)-one core as determined from X-ray diffraction studies.

Table 2: Selected Bond Lengths for a Representative Pyridin-2(1H)-one Core.

| Bond | Length (Å) |

|---|---|

| N1-C2 | 1.385(3) |

| C2-O2 | 1.245(2) |

| C2-C3 | 1.435(3) |

| C3-C4 | 1.355(3) |

| C4-C5 | 1.420(3) |

| C5-C6 | 1.340(3) |

These structural parameters are invaluable for corroborating data from other spectroscopic techniques, such as NMR and IR spectroscopy, and for providing a complete and accurate description of the molecule's structure. The solid-state conformation and intermolecular interactions revealed by X-ray crystallography are also essential for understanding the physical properties and biological activities of these compounds.

Theoretical and Computational Chemistry Studies of 3,4 Dimethylpyridin 2 1h One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems, offering a balance between accuracy and computational cost for examining electronic structures. rsc.orgscirp.org For 3,4-Dimethylpyridin-2(1H)-one and its analogs, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in elucidating its ground-state properties, including optimized geometry, electronic distribution, and chemical reactivity. scirp.orgfrontiersin.organalis.com.mypnrjournal.com These calculations form the basis for a deeper understanding of the molecule's behavior.

Analysis of Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. For pyridinone systems, the distribution and energy of these orbitals dictate the molecule's ability to act as an electron donor or acceptor.

Computational studies on related pyridinone derivatives reveal that the HOMO is often localized on the pyridone ring, indicating this region is susceptible to electrophilic attack. Conversely, the LUMO is also typically centered on the ring system, highlighting its potential for nucleophilic reactions. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org

Electron density distribution analysis further clarifies the electronic landscape of the molecule. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the regions of positive and negative electrostatic potential. researchgate.net For a molecule like this compound, the oxygen atom of the carbonyl group would exhibit a region of high negative potential, making it a likely site for electrophilic and hydrogen-bonding interactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. frontiersin.orgresearchgate.net For this compound, calculations would predict distinct signals for the two methyl groups and the protons on the pyridone ring. For instance, in related dimethylpyridine compounds, methyl group protons are expected to appear around δ 2.0-2.5 ppm. The carbonyl carbon would show a characteristic downfield shift in the ¹³C NMR spectrum.

IR Spectroscopy: Theoretical vibrational analysis can predict the infrared (IR) spectrum, assigning specific vibrational modes to observed absorption bands. frontiersin.org For a pyridinone structure, a strong absorption band corresponding to the C=O stretching vibration is expected, typically in the range of 1620–1650 cm⁻¹. frontiersin.org The C-N stretching and N-H bending modes also provide characteristic signals.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. scirp.org These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*. scirp.orgmdpi.com For pyridone derivatives, transitions involving the π-system of the aromatic ring and the non-bonding electrons of the carbonyl oxygen are typically observed. scirp.org

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values for Pyridinone-like Structures |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Methyl Protons: ~2.0-2.5 ppm; Ring Protons: ~6.0-8.0 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon: ~165 ppm; Ring Carbons: ~100-150 ppm |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C=O Stretch: ~1620-1650 cm⁻¹; C-N Stretch: ~1250-1350 cm⁻¹ |

| UV-Vis Spectroscopy | λmax (nm) | Transitions typically observed in the 250-350 nm range |

Reactivity Indices and Fukui Function Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scirp.org These indices are calculated from the energies of the frontier molecular orbitals. scirp.org

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) offer a global picture of the molecule's reactivity. scirp.org A higher electronegativity indicates a better electron acceptor, while chemical hardness relates to the resistance to change in electron distribution. scirp.org

Local Reactivity (Fukui Functions): The Fukui function is a crucial local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. pnrjournal.comresearchgate.net Calculations on similar heterocyclic systems show that for an electrophilic attack, the site with the highest value of the Fukui function (f+) is the most susceptible. For a nucleophilic attack, the region with the highest f- value is the most probable target. researchgate.net For this compound, such analysis would likely pinpoint the oxygen and specific carbons on the ring as key reactive centers. researchgate.net

| Reactivity Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | Measures resistance to charge transfer. |

| Electrophilicity Index | ω | χ² / (2η) | Quantifies the electrophilic power of a molecule. |

| Fukui Function (Electrophilic Attack) | f+ | ρ(N+1) - ρ(N) | Indicates sites susceptible to nucleophilic attack. |

| Fukui Function (Nucleophilic Attack) | f- | ρ(N) - ρ(N-1) | Indicates sites susceptible to electrophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time. scispace.comnih.govnih.gov For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in aqueous solution.

Studies on related pyridone derivatives have used MD simulations to identify the most stable conformations and to understand how these molecules interact with their surroundings, including solvent molecules or biological receptors. researchgate.nettandfonline.comrsc.org The simulations can track the formation and breaking of hydrogen bonds, π–π stacking interactions, and other non-covalent forces that govern molecular association and recognition. For example, MD simulations of pyridone derivatives in complex with proteins have been used to assess the stability of the binding pose and identify key interacting residues. scispace.comnih.govjchemlett.com This information is invaluable for understanding its potential biological activity and for designing new molecules with enhanced binding affinity. nih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors, derived from DFT and other computational methods, are fundamental to establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.govnih.govresearchgate.nettandfonline.com These models correlate calculated molecular properties with observed biological activities or physical properties.

For pyridone derivatives, descriptors like HOMO/LUMO energies, dipole moment, polarizability, and various topological and electronic indices are used to build predictive models. tandfonline.comnih.govtandfonline.com For instance, the energy of the LUMO (E(LUMO)) has been identified as a significant descriptor in modeling the toxicity of pyridine (B92270) compounds. nih.gov By analyzing a series of related compounds, researchers can determine which structural features, as quantified by these descriptors, are most influential for a given activity. This approach allows for the rational design of new derivatives of this compound with tailored properties, whether for enhanced catalytic efficiency or specific biological interactions. tandfonline.comtandfonline.com

Computational Modeling of Catalytic Mechanisms and Ligand Effects

The pyridone scaffold is a common feature in ligands used in homogeneous catalysis. nih.gov Computational modeling is essential for understanding how ligands like this compound influence the activity and selectivity of metal catalysts.

DFT calculations can be used to model the entire catalytic cycle, identifying transition states and reaction intermediates. analis.com.myuva.es This allows for the determination of reaction pathways and activation energies, providing mechanistic insights that are often difficult to obtain experimentally. For example, studies on palladium-catalyzed reactions have used computational models to explain how the electronic and steric properties of pyridone-type ligands affect the key steps of oxidative addition, C-H activation, and reductive elimination. uva.es

By systematically modifying the ligand structure in silico (e.g., changing substituent groups on the this compound core) and calculating the resulting changes in the catalytic cycle, researchers can predict which ligand modifications will lead to improved catalyst performance. nih.govchemrxiv.org This predictive power accelerates the discovery and optimization of new catalytic systems. chemrxiv.org

Solvation Models and Environmental Effects on Electronic Properties

The chemical environment, particularly the solvent, can significantly influence the electronic properties and behavior of molecules. For pyridone systems, the surrounding solvent molecules can affect the tautomeric equilibrium, ground-state and excited-state dipole moments, and electronic transition energies, which are observable through techniques like UV-Vis absorption spectroscopy. Computational chemistry provides powerful tools to model these interactions and predict their effects.

Solvation models in computational chemistry are broadly categorized into implicit and explicit models. Implicit models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like PCM (C-PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netbeilstein-journals.org This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. The solute is placed in a cavity within this dielectric continuum, and the interaction between the solute's charge distribution and the polarized continuum is calculated self-consistently. researchgate.net

Explicit solvation models, in contrast, involve including a number of individual solvent molecules around the solute molecule in the calculation. While computationally more demanding, this method allows for the study of specific short-range interactions, such as hydrogen bonding, which are crucial for protic solvents. mdpi.com Often, a hybrid or combined cluster/continuum approach is employed, where the first solvation shell is treated explicitly, and the bulk solvent is modeled as a continuum. mdpi.com This combined method can yield more accurate predictions of spectroscopic parameters. mdpi.com

The influence of the solvent on the electronic absorption spectra, a phenomenon known as solvatochromism, is a key area of investigation. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to calculate the excited-state properties and simulate the electronic spectra of molecules in different environments. rsc.orgyoutube.com By combining TD-DFT with a solvation model (e.g., TD-DFT/PCM), researchers can predict how the absorption maxima (λmax) of a compound will shift in solvents of varying polarity. rsc.org For example, studies on related heterocyclic systems have shown that TD-DFT calculations coupled with the IEFPCM (Integral Equation Formalism PCM) can successfully interpret experimental spectral properties in solution. rsc.org

A detailed computational study specifically on This compound detailing its solvatochromic behavior and providing specific data on its electronic properties in various solvents is not prominently available in the reviewed scientific literature. Such a study would typically involve:

Optimization of the ground-state geometry of this compound in the gas phase and in a series of solvents with different dielectric constants using DFT with a suitable basis set.

Calculation of ground-state properties such as the dipole moment in each solvent.

Performing TD-DFT calculations in each solvent to determine the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions.

Generation of simulated UV-Vis spectra to compare with experimental data and analyze the solvatochromic shifts.

For the parent 2-pyridone molecule, it is well-established that the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms is highly solvent-dependent. wikipedia.org Polar solvents tend to favor the more polar 2-pyridone tautomer, while non-polar solvents favor the 2-hydroxypyridine form. wikipedia.org The methyl groups in this compound would act as electron-donating groups, which would be expected to influence the electron density distribution and thus the interaction with solvents, but quantitative data from specific computational studies are required for a precise analysis.

The following table illustrates the kind of data that would be generated in a typical computational study on the effect of solvents on the electronic properties of a molecule. Note: The values presented here are hypothetical for this compound and are for illustrative purposes only, as specific experimental or computational data for this compound were not found in the searched literature.

Table 1: Hypothetical Calculated Electronic Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated λmax (nm) (S0 → S1) |

|---|---|---|---|

| Gas Phase | 1.0 | 4.10 | 298 |

| Cyclohexane | 2.0 | 4.35 | 301 |

| Chloroform | 4.8 | 4.90 | 305 |

| Ethanol | 24.6 | 5.60 | 308 |

| Acetonitrile | 37.5 | 5.85 | 307 |

| Water | 78.4 | 6.10 | 310 |

Design and Synthesis of Functionalized 3,4 Dimethylpyridin 2 1h One Analogues

Strategies for Regioselective Substitution on the Pyridin-2(1H)-one Nucleus

Regioselective functionalization of the pyridin-2(1H)-one core is crucial for developing analogues with desired properties. Both the nitrogen and carbon atoms of the ring can be targeted through various synthetic methodologies.

The nitrogen atom of the pyridin-2(1H)-one ring is a key position for introducing structural diversity. N-alkylation and N-substitution reactions are commonly employed to modify the scaffold's properties, such as solubility and receptor interaction.

A general approach for N-alkylation involves the use of alkyl halides in the presence of a base. For instance, the propargylation of pyridinone precursors has been successfully achieved using propargyl bromide with potassium carbonate (K2CO3) as the base. researchgate.net Similarly, commercially available hydroxypyridine derivatives can be N-alkylated with reagents like 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) using silver carbonate (Ag2CO3) as a catalyst. jst.go.jp More advanced methods utilize transition metal catalysts; for example, a novel cobalt(II) inverse triazolyl-pyridine complex has been shown to effectively catalyze the N-alkylation of amines with alcohols. rsc.org The synthesis of various pyridinium (B92312) salts can also be achieved through N-alkylation of the corresponding pyridine (B92270) ring with suitable alkylating agents in a solvent like anhydrous DMF. mdpi.com

Table 1: Examples of N-Alkylation Reactions on Pyridinone and Pyridine Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Pyridinone Precursor | Propargyl bromide, K2CO3 | N-propargylated pyridinone | researchgate.net |

| Hydroxypyridine Derivative | 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, Ag2CO3 | N-alkylated pyridinone | jst.go.jp |

| Aniline | Benzyl (B1604629) alcohol, Co(II) catalyst, KOH | N-benzylated aniline | rsc.org |

Functionalization of the carbon atoms within the pyridine ring is essential for expanding structure-activity relationships (SAR). The inherent electronic properties of the pyridine ring make regioselective C-H functionalization a significant challenge, though numerous methods have been developed to target specific positions. snnu.edu.cn

C2 and C6-Functionalization: The C2 and C6 positions, being ortho to the ring nitrogen, are electronically favorable for certain reactions. The Chichibabin reaction, for example, aminates pyridines at the 2-position. abertay.ac.uk Catalyst-controlled C2-selective silylation of various pyridines has been achieved using a rhodium-aluminum complex, overriding substrate-controlled preferences. rsc.org

C3 and C5-Functionalization (meta-positions): Meta-selective functionalization is notoriously difficult but achievable through specific strategies. snnu.edu.cn For 3,4-dimethylpyridin-2(1H)-one, the C5 position is a common site for substitution. Bromination using N-bromosuccinimide (NBS) selectively introduces a bromine atom at the C5 position, creating 5-bromo-3,4-dimethylpyridin-2(1H)-one. This bromo-derivative serves as a versatile intermediate for further modifications, such as nucleophilic substitution reactions where the bromine atom is replaced by amines, thiols, or alkoxides.

C4-Functionalization: The C4 position can be functionalized through various methods. For instance, visible-light-driven photocatalysis using quinolinone has enabled the C4-selective phosphonation of N-ethoxypyridinium salts. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation. This method has been used to introduce an indol-4-yl moiety onto a pyridin-2(1H)-one scaffold, demonstrating its utility in creating complex molecular architectures. nih.gov

Table 2: Examples of C-Functionalization Reactions on Pyridine and Pyridinone Scaffolds

| Reaction Type | Position(s) | Reagents/Catalyst | Substrate Example | Reference |

|---|---|---|---|---|

| Bromination | C5 | N-Bromosuccinimide (NBS) | This compound | |

| Silylation | C2 | Rhodium-Aluminum Complex | Pyridine | rsc.org |

| Phosphonation | C4 | Quinolinone photocatalyst, Blue LED | N-ethoxypyridinium salt | acs.org |

| Suzuki-Miyaura | Various | PdCl2(PPh3)2, Na2CO3 | O-benzylated pyridin-2(1H)-one | nih.gov |

Bioisosteric Replacement Strategies Utilizing the Pyridin-2(1H)-one Scaffold

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs by replacing a functional group in a lead compound with another group that retains similar biological activity. acs.orgnih.gov

The concept of bioisosterism involves substituting atoms or groups that have similar shapes, volumes, and electron distributions, leading to comparable physical and biological properties. acs.org Bioisosteres are broadly categorized as classical or non-classical. acs.org

Classical Bioisosteres adhere to steric and electronic similarities, such as the exchange of a hydroxyl group (-OH) for an amine group (-NH2) or fluorine (F) for hydrogen (H). researchgate.net

Non-classical Bioisosteres do not have the same number of atoms and may not share obvious electronic similarities but can mimic the spatial arrangement and/or key interactions of the original group. acs.org

The pyridin-2(1H)-one nucleus is a privileged scaffold that serves as a versatile bioisostere. researchgate.netfrontiersin.org It is frequently used to replace amides, phenyl groups, pyrimidines, and other nitrogen- or oxygen-containing heterocycles. researchgate.netfrontiersin.org The key attributes of the pyridinone ring that make it an effective bioisostere include its ability to:

Act as both a hydrogen bond donor (N-H) and acceptor (C=O). researchgate.netresearchgate.net

Influence critical drug properties like lipophilicity, aqueous solubility, and metabolic stability. researchgate.netacs.org

Provide multiple positions for derivatization to fine-tune interactions with biological targets. frontiersin.org

For example, the pyridine ring is a well-known bioisostere of benzene (B151609), often introduced to add a hydrogen bond acceptor, improve solubility, or modulate basicity. mdpi.comrsc.org

The synthesis of pyridin-2(1H)-one bioisosteres is a practical application of the principles of bioisosterism to optimize drug candidates. A notable example is the design of bioisosteres for the drug cabozantinib (B823). In one study, the central benzene ring of cabozantinib was replaced with a pyridine ring to create a new c-Met kinase inhibitor. mdpi.com The resulting compound 4 showed potent inhibitory activity (IC50 = 4.9 nM), comparable to cabozantinib itself (IC50 = 5.4 nM), whereas a trimethylpyridine bioisostere (3 ) was largely inactive. mdpi.com This highlights the profound and often unpredictable impact of subtle structural changes in bioisosteric replacement.

Another example involves the discovery of 3,4-dihydropyrimidin-2(1H)-ones as selective A2B adenosine (B11128) receptor antagonists. nih.gov In this class of compounds, bioisosteric replacement of the C=O group at position 2 with a C=S group was investigated. For derivatives with an isopropyloxycarbonyl group at position 5, the 2-thio analogues were found to be 4- to 7-fold more potent than their 2-oxo counterparts, demonstrating that bioisosteric replacement can significantly enhance biological activity. nih.gov

Table 3: Comparative Activity of Pyridinone-based Bioisosteres

| Parent Compound/Scaffold | Bioisosteric Replacement | Resulting Compound | Biological Target | Comparative Activity | Reference |

|---|---|---|---|---|---|

| Cabozantinib (Benzene core) | Benzene replaced by Pyridine | Compound 4 | c-Met Kinase | IC50 of 4.9 nM (vs. 5.4 nM for Cabozantinib) | mdpi.com |

Structure-Reactivity Relationship Studies in this compound Derivatives

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity or biological activity is crucial for rational drug design.

Studies have shown that the introduction of different substituents at various positions on the pyridinone ring can significantly alter its properties. For example, the presence of a bromine atom at the C5 position of this compound not only provides a handle for further synthetic transformations but also influences its biological activity, with some derivatives showing potential as histone deacetylase (HDAC) inhibitors. The reactivity of the pyridinone ring is also affected by its substituents; electron-donating groups tend to increase the reactivity of the molecule towards electrophiles like sulphate radicals. researchgate.net

A structure-activity relationship (SAR) study on a series of 3,5-dimethylpyridin-4(1H)-one derivatives as activators of AMP-activated protein kinase (AMPK) provides a clear example of these principles. jst.go.jp The lead compound 4a was a moderate AMPK activator. Optimization by replacing the terminal 4-fluorophenyl group with other substituted aryl groups led to the discovery of compound 4f , with a trifluoromethyl group, which exhibited potent AMPK activation. jst.go.jp This demonstrates how systematic structural modification can lead to a dramatic improvement in biological potency.

Furthermore, the coordination of metal ions, such as zinc, to hydroxypyridinone ligands like 3-hydroxy-1,2-dimethylpyridin-4(1H)-one has been studied for insulin-mimetic activity. rsc.org The structure of the ligand, including the substituents on the pyridinone ring, directly influences the activity of the resulting metal complex, underscoring the intricate link between molecular structure and biological function. rsc.org

Table 4: Structure-Activity Relationship (SAR) Highlights for Dimethylpyridinone Derivatives

| Base Scaffold | Structural Modification | Biological Target/Assay | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Bromination at C5 | HDAC Inhibition | Modifications affect HDAC activity. | |

| 3,5-Dimethylpyridin-4(1H)-one | Substitution on terminal aryl ring | AMPK Activation | Trifluoromethyl substitution (4f ) significantly improved potency over fluoro-substitution (4a ). | jst.go.jp |

| 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | Complexation with Zinc | Insulin-mimetic activity | Ligand structure dictates the activity of the zinc complex. | rsc.org |

Synthesis of Pyridin-2(1H)-one Based Complex Architectures (e.g., fused systems, spirocycles)

The inherent reactivity and functionality of the this compound scaffold make it a valuable starting point for the construction of more intricate molecular architectures, including fused heterocyclic systems and spirocycles. These complex structures are of significant interest in medicinal chemistry and materials science due to their three-dimensional topographies and potential for novel biological activities. The synthesis of such systems often involves multistep sequences that strategically utilize the reactive sites on the pyridinone ring.

Fused Systems

The fusion of additional rings onto the this compound core leads to the formation of polycyclic heteroaromatic compounds. These syntheses often leverage functional groups introduced onto the pyridinone ring, such as amino or halo groups, to facilitate annulation reactions.

One notable approach involves the intramolecular cyclization of N-substituted derivatives of 3-amino-4,6-dimethylpyridin-2(1H)-one. For instance, the reaction of 3-amino-4,6-dimethylpyridin-2(1H)-one with various isothiocyanates, such as benzoyl isothiocyanate, yields N-acylthiourea derivatives. These intermediates can then undergo intramolecular heterocyclization to form fused 1,3-thiazin-4-one systems. nu.edu.kz This strategy highlights the utility of the 3-amino group as a handle for constructing fused heterocyclic rings.

Another strategy for accessing fused systems involves the construction of a second heterocyclic ring onto the pyridinone core. For example, pyridoxine-derived dimethylpyridinols have been used to synthesize aminooxazole, aminoimidazole, and aminopyrrole fused systems. mdpi.com While the starting material is a more complex pyridinol derivative, the principles of ring fusion are applicable. For instance, a 2-(cyanomethyl) substituted pyridinone derivative can be a precursor for building a fused pyrrole (B145914) ring. mdpi.com